molecular formula C16H13ClN2O2 B2456245 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal CAS No. 338400-45-6

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal

Cat. No.: B2456245
CAS No.: 338400-45-6
M. Wt: 300.74
InChI Key: OYDUQZJWGLUISR-XDJHFCHBSA-N
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Description

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic or basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then oxidized to yield the final product. Common solvents used in this synthesis include ethanol, methanol, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the material science industry, this compound can be used in the development of novel materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanoic acid
  • 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanol

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal may exhibit unique reactivity and properties due to the presence of the hydrazone functional group

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPPUTJILRUOMQ-QBLKWEPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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